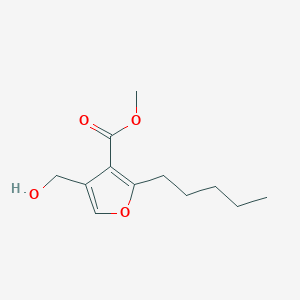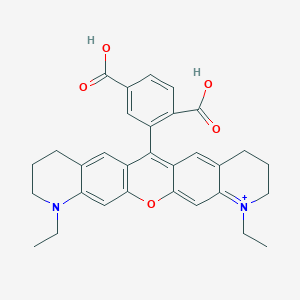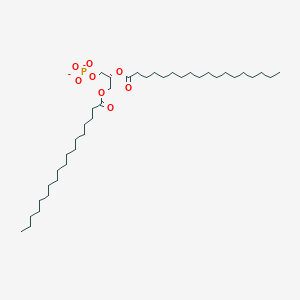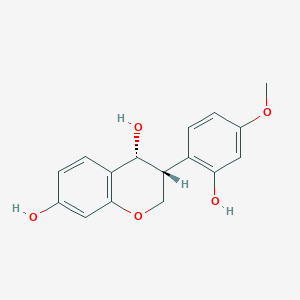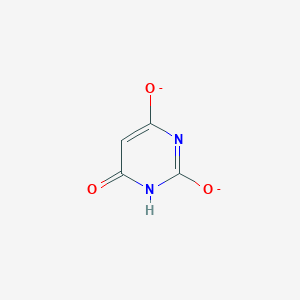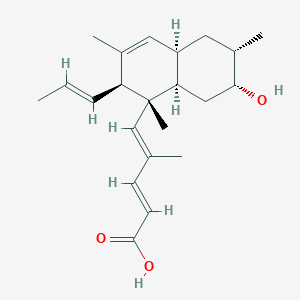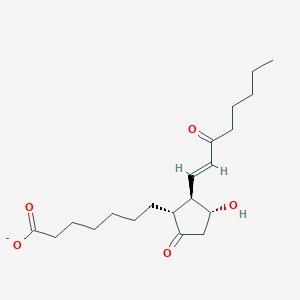
Sirohydrochlorin(8-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirohydrochlorin(8-) is an octuply-charged cyclic tetrapyrrole anion arising from global deprotonation of the carboxy groups of sirohydrochlorin; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a sirohydrochlorin.
Wissenschaftliche Forschungsanwendungen
Vitamin B12 Biosynthesis
Sirohydrochlorin is a critical intermediate in the biosynthesis pathway of Vitamin B12. The synthesis of the natural enantiomer of sirohydrochlorin and its octamethyl ester, essential for the formation of Vitamin B12, has been achieved using a mild photochemical route, highlighting its importance in the production of this essential nutrient (Block et al., 1985).
Sulfite and Nitrite Reduction
Sirohydrochlorin plays a crucial role in the essential assimilation of sulfur and nitrogen into all living systems as part of the sulfite and nitrite reductase systems. The final steps in the biosynthesis of sirohaem, a tetrapyrrole-derived prosthetic group, involve the β-NAD+-dependent dehydrogenation of precorrin-2 to generate sirohydrochlorin, followed by ferrochelation to yield sirohaem. This process is essential for the functioning of the sulfite and nitrite reductase systems in various organisms, including Saccharomyces cerevisiae, where Met8p, a bifunctional enzyme, carries out these reactions (Schubert et al., 2002).
Tetrapyrrole Nomenclature
Sirohydrochlorin is recognized in the nomenclature of tetrapyrroles, where it is defined as an intermediate in the biosynthesis of corrinoids, showcasing its significance in the complex pathway of tetrapyrrole synthesis, which includes molecules like chlorophyll and heme (Moss, 1988).
Electron Transfer Mechanisms
Sirohydrochlorin and its iron complexes, known as sirohemes, are involved in electron transfer processes crucial for the reduction reactions in biological systems. Research has explored the electron transfer mechanisms by sirohemes and sirohydrochlorins, providing insights into their roles in enzymatic cycles that reduce nitrite to ammonia and sulfite to hydrogen sulfide (Chang et al., 1981).
Siroheme Biosynthesis
Sirohydrochlorin is also a precursor in the biosynthesis of siroheme, another essential cofactor in sulfite and nitrite reductases. Studies have demonstrated the conversion of sirohydrochlorin to siroheme by cell-free extracts, indicating its role as an intermediate in the production of siroheme, which is crucial for various bacterial respiratory processes (Bali et al., 2014).
Eigenschaften
Produktname |
Sirohydrochlorin(8-) |
|---|---|
Molekularformel |
C42H38N4O16-8 |
Molekulargewicht |
854.8 g/mol |
IUPAC-Name |
3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxylatoethyl)-3,8,12,18-tetrakis(carboxylatomethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/p-8/t23-,24-,41+,42+/m1/s1 |
InChI-Schlüssel |
AVBHZKNQGDKVEA-ZTKUHGNGSA-F |
Isomerische SMILES |
C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@@]([C@@H]3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |
Kanonische SMILES |
CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(5-Chloro-2-cyclopentyloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1265017.png)
![3-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile](/img/structure/B1265019.png)
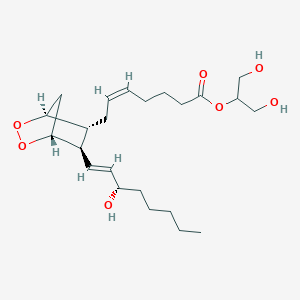

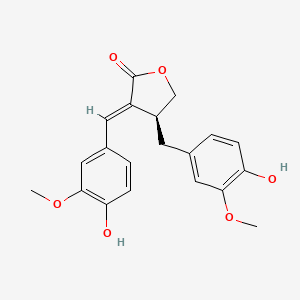

![[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron](/img/structure/B1265025.png)
